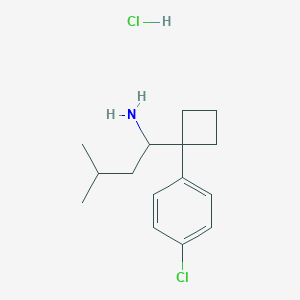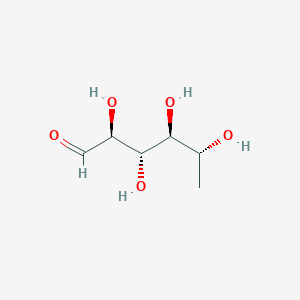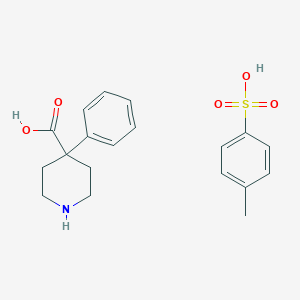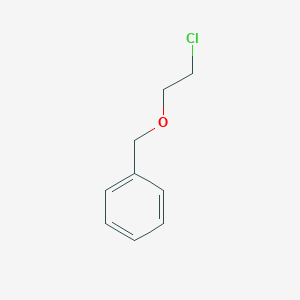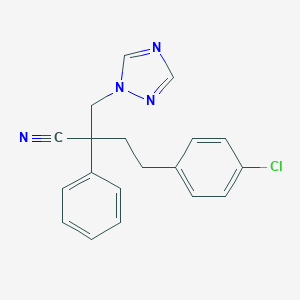
Fenbuconazol
Descripción general
Descripción
Fenbuconazole is a triazole fungicide intended for use as an agricultural and horticultural fungicide spray for the control of leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley and apple scab, pear scab and apple powdery mildew on apples and pears .
Synthesis Analysis
Fenbuconazole is a triazole-based fungicide used to manage fungal afflictions in several crops, including wheat, barley, corn, and soybean. It operates as a systemic fungicide, acting to obstruct the production of ergosterol, a crucial component of fungal cell membranes .
Molecular Structure Analysis
Fenbuconazole has the molecular formula C19H17ClN4 and a molar mass of 336.818 Da .
Chemical Reactions Analysis
Fenbuconazole has been studied for its degradation properties. The degradation of fenbuconazole in strawberry was not enantioselective .
Physical And Chemical Properties Analysis
Fenbuconazole is a white solid with low solubility in water and low vapour pressure. It has a log P ow of 3.22 and is reasonably soluble in fat .
Aplicaciones Científicas De Investigación
Agriculture: Disease Control in Crops
Fenbuconazole is primarily used in agriculture to control a variety of diseases in crops. It is effective against powdery mildew, black rot, scab, rusts, smuts, and leaf spots. Its application extends to cereals, vines, top fruit, stone fruit, bananas, pecans, and rice. The fungicide works through systemic, protectant, and curative actions, providing comprehensive disease management .
Environmental Fate and Persistence
The environmental behavior of Fenbuconazole has been extensively studied. It exhibits low aqueous solubility but is soluble in many organic solvents. It is not volatile, which minimizes air contamination risks. However, it can be persistent in soil and water systems, depending on local conditions. This persistence is a critical factor in assessing its long-term environmental impact .
Ecotoxicology: Impact on Non-Target Species
Research into the ecotoxicological effects of Fenbuconazole reveals moderate toxicity to most aquatic species, earthworms, and honeybees. Understanding these impacts is vital for developing guidelines to minimize harm to non-target organisms during its application in agricultural settings .
Human Health and Safety
Fenbuconazole’s implications for human health are an area of active research. While it has low oral toxicity, concerns exist regarding its chronic toxicity. Studies focus on its potential as an endocrine disruptor and the implications of long-term exposure to human health .
Regulatory Status and Risk Assessment
Fenbuconazole has undergone peer review and risk assessment by regulatory bodies such as the European Food Safety Authority (EFSA). These assessments are crucial for determining safe usage levels and for the approval process of pesticides containing Fenbuconazole .
Chemical Properties and Synthesis
The chemical structure of Fenbuconazole, a chiral molecule consisting of R- and S-forms, is significant for its synthesis and mode of action. Research in this field explores the synthesis pathways and the relationship between its structure and fungicidal efficacy .
Resistance Management
The development of resistance to Fenbuconazole by target pathogens is a concern. Scientific studies in this area aim to understand resistance mechanisms and to develop strategies for resistance management, ensuring the long-term effectiveness of the fungicide .
Formulation Development
Advancements in formulation technology are essential for enhancing the efficacy and safety of Fenbuconazole. Research is directed towards creating formulations that improve its solubility, stability, and delivery, thereby optimizing its agricultural applications .
Mecanismo De Acción
Fenbuconazole, also known as Fenbuconazol, is a triazole fungicide widely used in agriculture and horticulture for the control of various diseases . This article will delve into the mechanism of action of Fenbuconazole, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Fenbuconazole primarily targets fungi, acting by inhibiting sterol biosynthesis . Sterols are essential components of fungal cell membranes, and their disruption leads to impaired cell function and ultimately cell death .
Mode of Action
Fenbuconazole acts as a systemic protectant and curative . It inhibits the biosynthesis of sterols in fungi, preventing the formation of normal ergosterols at very specific sites in the biochemical pathway . This action disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Fenbuconazole is the sterol biosynthesis pathway in fungi . By inhibiting this pathway, Fenbuconazole disrupts the production of ergosterols, essential components of the fungal cell membrane. This disruption leads to impaired cell function and ultimately cell death .
Pharmacokinetics
Fenbuconazole exhibits low aqueous solubility but is soluble in many organic solvents . It is rapidly absorbed and eliminated, mainly in the faeces through significant biliary excretion . There is no evidence of significant retention in tissues . These properties impact the bioavailability of Fenbuconazole, influencing its efficacy as a fungicide.
Result of Action
The molecular and cellular effects of Fenbuconazole’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting sterol biosynthesis, Fenbuconazole prevents the formation of ergosterols, leading to impaired cell function and cell death . This results in the effective control of fungal diseases in crops.
Action Environment
The action, efficacy, and stability of Fenbuconazole can be influenced by environmental factors. It is moderately toxic to most aquatic species as well as earthworms and honeybees , indicating that its use must be carefully managed to minimize environmental impact.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032548 | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbuconazole | |
CAS RN |
114369-43-6, 119611-00-6 | |
| Record name | Fenbuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbuconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fenbuconazole?
A1: Fenbuconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol in fungal cell membranes. [, , , ] It specifically targets the enzyme cytochrome P450 14α-demethylase (CYP51), which is involved in the demethylation step of lanosterol to ergosterol. [, ] This disruption in ergosterol production leads to structural and functional changes in the fungal cell membrane, ultimately causing cell death. [, , ]
Q2: Are there analytical methods available for detecting and quantifying Fenbuconazole in various matrices?
A2: Yes, several analytical methods have been developed for Fenbuconazole quantification. One common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. [, ] This technique has been successfully applied to determine Fenbuconazole residues in various matrices, including fruits like acai and cupuaçu. [, , ] Other methods employed include High-Performance Liquid Chromatography with ultraviolet-visible detection (HPLC-UV/DAD). [, ]
Q3: How does the structure of Fenbuconazole relate to its activity as a fungicide?
A4: The structure of Fenbuconazole, like other triazole fungicides, plays a crucial role in its activity. [] The triazole ring is a key pharmacophore responsible for binding to the target enzyme, CYP51. Modifications to the structure, such as changes to the substituents on the triazole ring or alterations to the other parts of the molecule, can significantly impact its activity, potency, and selectivity. []
Q4: Are there any known synergistic effects of Fenbuconazole when combined with other fungicides?
A5: Research has explored the synergistic potential of Fenbuconazole in combination with other fungicide classes. One study investigated the efficacy of Fenbuconazole in combination with Cyprodinil, a pyrimidine amine fungicide. [] This combination aimed to enhance the spectrum of activity and potentially delay resistance development.
Q5: What are the environmental implications of using Fenbuconazole?
A6: As with any pesticide, the use of Fenbuconazole raises concerns about potential environmental impacts. Research is needed to assess its ecotoxicological effects on non-target organisms and its behavior in the environment. [] Understanding its degradation pathways and potential for bioaccumulation is crucial for developing strategies to mitigate any negative impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

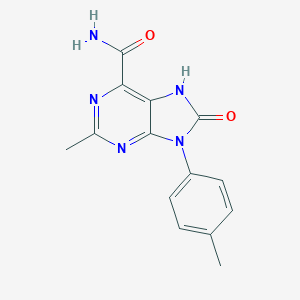

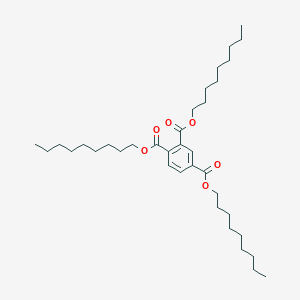
![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
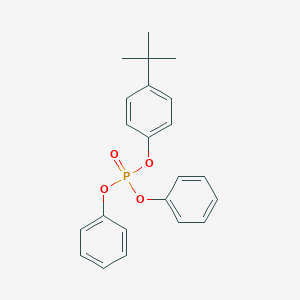
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

